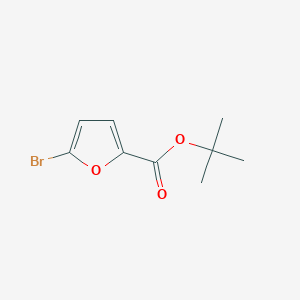

Tert-butyl 5-bromofuran-2-carboxylate

Description

Overview of Halogenated Furan (B31954) Carboxylates as Synthetic Precursors

Halogenated furan carboxylates are a class of chemical intermediates prized for their utility in organic synthesis. The furan ring itself is an important electron-rich heterocyclic motif found in numerous natural products and pharmacologically active compounds. mdpi.com The presence of a halogen, such as bromine, on the furan ring introduces a highly versatile functional "handle." This bromo-substituent is particularly amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings. These reactions enable the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of diverse molecular fragments to the furan core.

The carboxylate group at the 2-position provides another site for chemical modification, such as conversion to amides, reduction to alcohols, or other transformations. Derivatives of 5-bromofuran-2-carboxylic acid are common and well-established precursors for creating more complex molecules. mdpi.comresearchgate.netmdpi.com For instance, the bromination of 2-furancarboxylic acid is a known route to produce these key synthetic intermediates. mdpi.com The combination of a reactive halogen and a modifiable carboxylate group makes these compounds powerful precursors for building the complex scaffolds required in drug discovery and materials science. pharmaguideline.com

Strategic Utility of Tert-butyl Esters in Protecting Group Chemistry

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a chemical reaction occurring elsewhere in the molecule. wikipedia.org This temporary block is known as a protecting group. The tert-butyl ester is one of the most powerful and widely used protecting groups for carboxylic acids due to its unique chemical stability. acs.org

The strategic utility of the tert-butyl ester arises from its stability under a broad range of reaction conditions, including basic, nucleophilic, and many reductive environments where other esters, like methyl or ethyl esters, would be cleaved. researchgate.netlibretexts.org This resilience is attributed to the steric bulk of the tert-butyl group, which physically hinders the approach of nucleophiles to the carbonyl carbon. researchgate.net

Crucially, the tert-butyl group can be removed selectively under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758). libretexts.org This process, known as deprotection, is highly efficient and proceeds through a stable tertiary carbocation mechanism, regenerating the carboxylic acid without affecting other acid-sensitive groups that might be present in the molecule. This ability to be removed under specific conditions without disturbing other parts of the molecule, known as orthogonal protection, is a cornerstone of modern synthetic strategy. wikipedia.org

Contemporary Relevance in Chemical Research and Development

Tert-butyl 5-bromofuran-2-carboxylate is not merely a theoretical construct but a compound with demonstrated relevance in contemporary chemical research. It serves as a key intermediate in the synthesis of complex organic molecules, specialty chemicals, and potential pharmaceutical agents. Its bifunctional nature allows it to be incorporated into larger, more intricate structures.

Research has shown that derivatives of this compound are used as building blocks for developing new bioactive molecules with potential therapeutic properties. nih.gov For example, furan-containing scaffolds are investigated for their ability to interact with biological targets like enzymes. The compound has been utilized in the synthesis of complex spirocyclic systems, which are important structural motifs in natural products. researchgate.net Furthermore, related structures are employed in the preparation of kinase inhibitors, a critical class of drugs used in oncology and immunology. chemicalbook.com The synthesis of novel tetrahydrofuran-based Cα-tetrasubstituted α-amino acids has also utilized similar bromo-aryl precursors, highlighting the compound's value in creating constrained peptide mimics. mdpi.com The continued appearance of this and related structures in synthetic routes reported in scientific literature underscores its enduring importance in the chemical sciences.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 59862-83-8 nih.gov |

| Molecular Formula | C₉H₁₁BrO₃ nih.gov |

| Molecular Weight | 247.09 g/mol nih.govchemscene.com |

| IUPAC Name | This compound nih.gov |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(O1)Br nih.gov |

| Physical Description | Solid |

Properties

IUPAC Name |

tert-butyl 5-bromofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDAPDWITQSTRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596284 | |

| Record name | tert-Butyl 5-bromofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59862-83-8 | |

| Record name | tert-Butyl 5-bromofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Mechanistic Insights of Tert Butyl 5 Bromofuran 2 Carboxylate

Reactions Involving the Bromo Substituent at C-5 of the Furan (B31954) Ring

The bromine atom at the C-5 position of tert-butyl 5-bromofuran-2-carboxylate is the primary site of reactivity for transformations aimed at extending the carbon skeleton. Its susceptibility to oxidative addition with transition metal catalysts makes it an ideal electrophilic partner in a variety of cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in activating the C-Br bond of this compound facilitates the creation of new carbon-carbon bonds with high efficiency and selectivity.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C(sp²)-C(sp²) bonds. libretexts.org It involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex in the presence of a base. For this compound, the reaction proceeds via a catalytic cycle involving the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The coupling of this compound with 3,5-difluorophenyl boronic acid provides a pathway to synthesize furan derivatives bearing a difluorinated phenyl ring. Such motifs are of interest in medicinal chemistry and materials science. The reaction is typically carried out using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium carbonate in a suitable solvent system like aqueous dioxane. rsc.org The product of this reaction is tert-butyl 5-(3,5-difluorophenyl)furan-2-carboxylate.

Table 1: Representative Suzuki-Miyaura Coupling with 3,5-difluorophenyl boronic acid

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | 3,5-difluorophenyl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | Tert-butyl 5-(3,5-difluorophenyl)furan-2-carboxylate |

To introduce a protected aminomethylphenyl group onto the furan core, this compound can be coupled with boronic acids or their trifluoroborate salt equivalents, such as potassium (3-((tert-butoxycarbonyl)amino)methyl)phenyltrifluoroborate. The Boc-protected amino group is stable under the Suzuki-Miyaura conditions, allowing for the selective formation of the C-C bond. nih.gov This transformation yields tert-butyl 5-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)furan-2-carboxylate, a complex molecule that can be further elaborated after deprotection of the amino group. The use of potassium trifluoroborate salts can offer advantages in terms of stability and ease of handling compared to the corresponding boronic acids. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling with a Protected Aminomethylphenylboron Reagent

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Potassium (3-((tert-butoxycarbonyl)amino)methyl)phenyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/Water | Tert-butyl 5-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)furan-2-carboxylate |

The regioselectivity of the Suzuki-Miyaura reaction on the furan ring is a crucial consideration, especially on polyhalogenated substrates. Studies on tetrabromofuran (B14675212) have demonstrated that the α-positions (C-2 and C-5) are significantly more reactive towards palladium-catalyzed cross-coupling than the β-positions (C-3 and C-4). rsc.org This inherent reactivity difference is attributed to the electronic properties of the furan ring and the relative stability of the intermediates in the catalytic cycle.

In the case of this compound, the single bromine atom is located at the activated C-5 position. Therefore, Suzuki-Miyaura reactions proceed with high regioselectivity at this site, without significant coupling at other positions of the furan ring. The presence of the bulky tert-butyl ester at C-2 further directs the reaction to the C-5 position. By carefully selecting the catalyst, base, and solvent, it is possible to achieve mono-arylation at the C-5 position with high yields. For instance, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/dioxane mixture allows for the selective coupling at the α-positions of brominated furans. rsc.org

In addition to cross-coupling, the bromo substituent at C-5 can participate in a palladium-catalyzed reductive homocoupling reaction to form symmetrical biaryl compounds. This process is utilized to synthesize [2,2']bifuran-5,5'-dicarboxylate esters, which are valuable monomers for producing bio-based polymers. researchgate.net In this reaction, two molecules of a 5-bromofuran-2-carboxylate are coupled in the presence of a palladium catalyst, with an alcohol often serving as the reductant. researchgate.net This method provides a direct route to bisfuran structures, which are precursors to materials like poly(ethylene furanoate) (PEF) analogues. The resulting product from the homocoupling of this compound is di-tert-butyl [2,2'-bifuran]-5,5'-dicarboxylate.

Table 3: Reductive Homocoupling of this compound

| Reactant | Catalyst | Reductant/Solvent | Product |

| This compound | Pd/C | Alcohol (e.g., Methanol) | Di-tert-butyl [2,2'-bifuran]-5,5'-dicarboxylate |

Reductive Homocoupling to Synthesize Bifuranyl Dicarboxylates

Employing Alcohols as ReductantsThe selective removal of the bromine atom, a process known as hydrodehalogenation, can be achieved through catalytic transfer hydrogenation. In this methodology, an alcohol, such as isopropanol (B130326) or ethanol (B145695), serves as the hydrogen atom donor in the presence of a palladium catalyst. While specific studies on this compound are not prevalent, the general mechanism is well-established for a wide range of aryl halides. The reaction typically proceeds in the presence of a base and a palladium catalyst, often palladium on carbon (Pd/C). For instance, hydrodehalogenation of various aromatic halides has been successfully demonstrated using a silica-supported palladium catalyst in alkaline 2-propanol. Similarly, palladium complexes have been used for the hydrodehalogenation of aryl chlorides using ethanol as the hydride source. This method offers a milder alternative to using molecular hydrogen or metal hydrides.

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with an alkoxide (formed from the alcohol and base) to generate a palladium-hydride species. Reductive elimination then yields the dehalogenated arene and regenerates the Pd(0) catalyst.

A literature precedent for the direct palladium-catalyzed cross-coupling of this compound with organobismuth reagents, such as triarylbismuths, was not identified in the performed search. While palladium catalyzes a vast array of cross-coupling reactions with various organometallic partners (e.g., organoboron, organozinc, organotin), the use of organobismuth compounds in this specific context appears to be a less common transformation.

Optimizing synthetic routes to reduce the number of separate reaction and purification steps is a key goal in modern organic chemistry. For derivatives of 5-bromofuran-2-carboxylate, one-pot strategies have been developed to construct complex molecules efficiently. One such strategy involves a sulfoxide-magnesium exchange followed by a Negishi-type cross-coupling reaction. In a documented example using the analogous ethyl 5-bromofuran-2-carboxylate, a two-step, one-pot protocol was established. The process begins with a directed metalation, followed by a sulfoxide-magnesium exchange using iPrMgCl·LiCl. The resulting functionalized Grignard reagent is then transmetalated to the corresponding organozinc species, which undergoes a palladium-catalyzed cross-coupling with ethyl 5-bromofuran-2-carboxylate to furnish the coupled product in good yield. This approach avoids the isolation of the intermediate organometallic reagents.

Table 1: Example of a One-Pot, Two-Step Cross-Coupling with a 5-Bromofuran-2-carboxylate Derivative

| Step | Reagents and Conditions | Intermediate/Product | Yield | Reference |

| 1 | Diaryl sulfoxide, tmpMgCl·LiCl, THF, -30 °C; then electrophile | Functionalized sulfoxide | - | beilstein-journals.org |

| 2 | Functionalized sulfoxide, iPrMgCl·LiCl, 2-Me-THF, -50 °C; then ZnCl₂, then Ethyl 5-bromofuran-2-carboxylate, Pd catalyst | Biaryl product | 72-78% | beilstein-journals.org |

The C5-bromo substituent on the furan ring can be replaced via nucleophilic substitution, typically mediated by a transition metal catalyst. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming bonds between the furan ring and nitrogen nucleophiles. While direct examples with this compound are sparse in readily available literature, analogous reactions with the corresponding methyl ester are documented. For instance, methyl 5-bromofuran-2-carboxylate has been coupled with amine nucleophiles in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base to yield the 5-amino-substituted furan derivative. These reactions are crucial for synthesizing molecules with potential biological activity.

Reactions Involving the Tert-butyl Ester Moiety

The tert-butyl ester serves as a common protecting group for the carboxylic acid functionality. Its removal is a key step in many synthetic sequences and is typically achieved under acidic conditions, which leave other functional groups, such as the furan ring itself, intact.

The cleavage of the tert-butyl ester proceeds via an acid-catalyzed elimination mechanism (A_AL_1), where the ester oxygen is first protonated. The stable tert-butyl carbocation is then eliminated, which subsequently loses a proton to form isobutylene (B52900) gas. This irreversible gas formation drives the reaction to completion.

This deprotection can be accomplished using various strong acids. Reagents like trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (B109758), are commonly used for this transformation at room temperature. Solutions of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane (B91453) are also highly effective for cleaving tert-butyl esters to furnish the free carboxylic acid, 5-bromofuran-2-carboxylic acid. Aqueous acids, including phosphoric acid, can also be employed, though they may require elevated temperatures. The stability of the bromofuran system to strong acidic conditions, as demonstrated in esterification reactions using concentrated sulfuric acid, ensures that the core heterocyclic structure remains intact during deprotection.

Table 2: Common Reagents for Acid-Mediated Deprotection of Tert-butyl Esters

| Reagent | Typical Solvent(s) | General Conditions |

| Hydrogen Chloride (HCl) | 1,4-Dioxane, Diethyl Ether | 0°C to Room Temperature |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | 0°C to Room Temperature |

| Phosphoric Acid (H₃PO₄) | Water, Dioxane/Water | Room Temperature to Reflux |

| Sulfuric Acid (H₂SO₄) | Water, Alcohols | Room Temperature to Reflux |

Selective Deprotection Methodologies

Lewis Acid-Catalyzed Hydrolysis (e.g., CeCl3·7H2O-NaI System, ZnBr2)

The cleavage of the tert-butyl ester group in molecules like this compound can be effectively achieved through Lewis acid-catalyzed hydrolysis. This method offers a milder alternative to strongly acidic or basic conditions, which can be crucial when sensitive functional groups are present in the substrate.

Cerium(III) Chloride Heptahydrate-Sodium Iodide (CeCl3·7H2O-NaI) System:

A notable system for the selective deprotection of tert-butyl esters is the combination of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile (B52724). organic-chemistry.org This reagent pair has demonstrated efficacy in cleaving tert-butyl esters to yield the corresponding carboxylic acids. organic-chemistry.org The reaction mechanism is believed to involve the in situ generation of a more active cerium species, facilitated by the iodide ion, which then acts as the Lewis acid promoter. researchgate.net This system is particularly advantageous due to its low cost, mild reaction conditions, and simplicity. organic-chemistry.org For optimal results, studies have shown that using 1.5 equivalents of CeCl₃·7H₂O and 1.3 equivalents of NaI provides the best outcomes. organic-chemistry.org In some applications, pre-refluxing the CeCl₃·7H₂O-NaI mixture before adding the substrate can enhance selectivity, especially in complex molecules with multiple acid-labile protecting groups. organic-chemistry.org

Zinc Bromide (ZnBr2):

Zinc bromide (ZnBr₂) in dichloromethane (DCM) is another effective Lewis acid catalyst for the hydrolysis of tert-butyl esters. acs.orgnih.govacs.org This method has been explored for its chemoselectivity, particularly in the presence of other acid-sensitive protecting groups. acs.orgnih.govacs.org The reaction is typically carried out by stirring the tert-butyl ester substrate with a significant excess of ZnBr₂ (e.g., 500 mol%) in DCM at room temperature. acs.orgacs.org While ZnBr₂ is soluble in solvents like tetrahydrofuran (B95107) (THF), no reaction is observed, likely due to the coordination of the Lewis basic THF with the zinc center, which prevents its interaction with the ester. acs.orgacs.org The mechanism involves the coordination of the Lewis acidic ZnBr₂ to the ester's carbonyl oxygen, which facilitates the nucleophilic attack of water, leading to hydrolysis. It is important to note that the reactivity and selectivity can be substrate-dependent, and in some cases, other acid-labile groups like N-Boc may also be cleaved. acs.orgacs.org

| Catalyst System | Reagents | Solvent | Conditions | Outcome |

| Cerium-based | CeCl₃·7H₂O, NaI | Acetonitrile | Reflux | Hydrolysis to Carboxylic Acid |

| Zinc-based | ZnBr₂ | Dichloromethane | Room Temperature | Hydrolysis to Carboxylic Acid |

Radical-Mediated Deprotection (e.g., Tris-4-bromophenylamminium Radical Cation)

An alternative and mild approach for the deprotection of tert-butyl esters involves a radical-mediated pathway. The use of the tris(4-bromophenyl)aminium radical cation, often referred to as "magic blue" (MB•+), in combination with a sacrificial silane (B1218182) like triethylsilane, provides an efficient method for cleaving the C–O bond of tert-butyl esters. organic-chemistry.orgacs.orgorganic-chemistry.org

This catalytic system operates under neutral conditions and at room temperature, making it suitable for substrates with sensitive functionalities that would not tolerate acidic or basic environments. acs.orgresearchgate.net The proposed mechanism involves the activation of the Si–H bond in triethylsilane by the MB•+ catalyst. acs.org This leads to the generation of a reactive species that facilitates the cleavage of the tert-butyl group. The reaction is generally high-yielding and has been successfully applied to a variety of tert-butyl esters, including those with aliphatic, aromatic, and heterocyclic scaffolds. acs.orgresearchgate.net The byproducts of this reaction are generally non-toxic, and the purification process is straightforward, adding to the practical appeal of this method. acs.org

| Reagent | Co-reagent | Conditions | Key Feature |

| Tris(4-bromophenyl)aminium Radical Cation (Magic Blue) | Triethylsilane | Room Temperature, Neutral | Catalytic, mild, avoids acidic/basic conditions |

Silica (B1680970) Gel-Mediated Cleavage

A remarkably simple and mild method for the cleavage of tert-butyl esters utilizes standard flash chromatography-grade silica gel. lookchem.comresearchgate.net This heterogeneous system involves refluxing a solution of the tert-butyl ester with silica gel in a non-polar solvent like toluene. lookchem.comresearchgate.net The reaction proceeds to give the corresponding carboxylic acid in good yields. lookchem.comresearchgate.net

A typical procedure involves vigorously agitating a solution of the ester and a significant amount of silica gel (e.g., 2.5 g per 0.5 mmol of ester) in refluxing toluene. lookchem.com The reaction time can vary from 0.5 to 7 hours. lookchem.com For larger-scale reactions, a Dean-Stark trap can be employed to remove any adventitious water, which helps to prevent the clumping of the silica gel. lookchem.com

One of the significant advantages of this method is its selectivity. It has been shown to cleave tert-butyl esters in the presence of other acid-labile groups such as tert-butyl ethers and trimethylsilylethyl (TMSE) esters. researchgate.netresearchgate.net This selectivity makes it a valuable tool in multi-step organic synthesis where orthogonal protecting group strategies are employed. The workup is straightforward, involving filtration to remove the silica gel followed by concentration of the filtrate. lookchem.com

| Reagent | Solvent | Conditions | Selectivity |

| Silica Gel (flash chromatography grade) | Toluene | Reflux | Cleaves tert-butyl esters over tert-butyl ethers and TMSE esters |

Conversion to Carboxylic Acid Chlorides (e.g., with SOCl2)

The transformation of a carboxylic acid, derived from the hydrolysis of this compound, into the more reactive carboxylic acid chloride is a fundamental step in many synthetic sequences. Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion. commonorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction typically involves treating the carboxylic acid with an excess of thionyl chloride, often at reflux temperatures, to ensure complete conversion. commonorganicchemistry.com Sometimes, a solvent such as acetonitrile is used. commonorganicchemistry.com

The mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. libretexts.org This is followed by the expulsion of a chloride ion and the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and the chloride ion, acting as a nucleophile, attacks the carbonyl carbon. libretexts.org The subsequent collapse of the tetrahedral intermediate leads to the formation of the acid chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.comyoutube.com The evolution of these gases drives the reaction to completion, making it essentially irreversible. masterorganicchemistry.comyoutube.com

Interestingly, under certain conditions, tert-butyl esters can be directly converted to acid chlorides using thionyl chloride at room temperature. nih.gov This method shows selectivity, as other esters like methyl, ethyl, and benzyl (B1604629) esters are generally unreactive under these mild conditions. nih.gov

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this would involve reacting it with an alcohol in the presence of a catalyst to form a different ester of 5-bromofuran-2-carboxylic acid.

Various catalysts can promote transesterification, including Lewis acids and bases. For instance, scandium(III) triflate (Sc(OTf)₃) has been shown to catalyze the direct transesterification of carboxylic esters in boiling alcohols, yielding methyl, ethyl, and allyl esters in high yields. organic-chemistry.org Similarly, lanthanide-based catalysts, such as those prepared in situ from lanthanum(III) isopropoxide, are highly effective for the chemoselective transesterification of esters with primary, secondary, and even tertiary alcohols. researchgate.net

In some cases, non-metallic catalysts are also effective. N-heterocyclic carbenes (NHCs) can catalyze the formylation of alcohols using methyl formate (B1220265) as the formyl transfer agent. organic-chemistry.org Inorganic bases like potassium phosphate (B84403) (K₂HPO₄) can also serve as efficient catalysts for producing methyl esters under mild conditions that tolerate various functional groups. organic-chemistry.org

Furthermore, a unique approach involves the in situ generation of an acid chloride from a tert-butyl ester using α,α-dichlorodiphenylmethane and a catalytic amount of tin(II) chloride (SnCl₂). This intermediate can then react with a variety of alcohols to afford the corresponding transesterified products in high yields under mild conditions. organic-chemistry.org

Reactivity and Functionalization of the Furan Ring System

Electrophilic Aromatic Functionalization

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring—the bromine atom at the 5-position and the tert-butoxycarbonyl group at the 2-position—will influence the regioselectivity of such reactions. The bromine atom is a deactivating but ortho-, para-directing group, while the ester group is a deactivating and meta-directing group. However, in furan systems, the α-positions (2 and 5) are generally more reactive than the β-positions (3 and 4).

A relevant example of electrophilic functionalization on a related heterocyclic system is the tert-butylation of thiophene (B33073) derivatives. Dual Brønsted/Lewis acid catalysis, for instance using iron(III) chloride and a protic acid like HCl, can promote the site-selective tert-butylation of electron-rich arenes. nih.govchemrxiv.org For example, 3-hexylthiophene (B156222) undergoes di-tert-butylation at the 2- and 5-positions. nih.gov This suggests that under appropriate Friedel-Crafts alkylation conditions, the furan ring of this compound could potentially undergo alkylation, likely at the vacant C4 position, influenced by the electronic and steric effects of the existing substituents. The electron-withdrawing nature of the ester and the bromine atom would likely require strong activating conditions for such a transformation.

Radical Functionalization (e.g., fluoroalkylation, general)

The C-Br bond at the 5-position of the furan ring in this compound presents a key site for radical functionalization. While specific literature on the radical fluoroalkylation of this exact substrate is not extensively detailed, the principles of radical C-H functionalization and the behavior of similar systems provide valuable insights. The introduction of fluorinated alkyl groups is of significant interest in medicinal chemistry and materials science due to the unique properties they impart.

Recent advancements have led to the development of stable and scalable reagents for radical-type perfluoro-tert-butylation. nih.govresearchgate.net For instance, a benzothiazole (B30560) hypervalent iodonium (B1229267) salt has been synthesized from commercial perfluoro-tert-butanol (B1216648) and utilized for the photo-driven C(sp²)-H functionalization of styrene (B11656) derivatives. nih.govresearchgate.net This methodology proceeds via a radical mechanism and demonstrates high functional group tolerance. Although applied to styrenes, the underlying principles could potentially be adapted for the functionalization of electron-rich heterocycles like furan.

The general mechanism for such a transformation would likely involve the generation of a perfluoroalkyl radical, which then adds to the electron-rich furan ring. Subsequent loss of a hydrogen atom or, in the case of the bromo-substituted starting material, potentially the bromine atom, would lead to the functionalized product. The regioselectivity of the radical addition would be influenced by the electronic and steric properties of the furan ring and the carboxylate group.

The table below outlines a conceptual reaction scheme for the radical perfluoro-tert-butylation of a generic furan derivative, illustrating the potential transformation.

Table 1: Conceptual Radical Perfluoro-tert-butylation

| Reactant | Reagent | Conditions | Product |

|---|

It is important to note that the direct radical functionalization at the C-Br bond would be a competing pathway. The relative reactivity would depend on the specific radical species and reaction conditions employed.

Nucleophilic Acyl Substitution (General Considerations for furan-2-carboxylates)

The tert-butyl ester group of this compound is susceptible to nucleophilic acyl substitution, a fundamental reaction of carboxylic acid derivatives. masterorganicchemistry.compressbooks.pub This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of a leaving group, in this case, the tert-butoxide anion. masterorganicchemistry.compressbooks.pubtaylorandfrancis.com

The general mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. masterorganicchemistry.comtaylorandfrancis.com The reactivity of the carbonyl group in furan-2-carboxylates is influenced by the electronic nature of the furan ring and any substituents present. The electron-withdrawing character of the furan ring can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to simple alkyl carboxylates.

Several factors govern the outcome of nucleophilic acyl substitution reactions:

Strength of the Nucleophile: Stronger nucleophiles will react more readily with the ester. khanacademy.org

Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the nucleophile to the carbonyl carbon. khanacademy.org This can affect the reaction rate compared to less hindered esters like methyl or ethyl esters.

Reaction Conditions: The reaction can be catalyzed by either acid or base. Acid catalysis proceeds by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orgchadsprep.com

A study on the acyl group transfer reactions of 2,4-dinitrophenyl 5-substituted-2-furoates demonstrated that these reactions proceed via an addition-elimination mechanism where the initial nucleophilic attack is the rate-determining step. mdpi.com Although this study used a different leaving group, the principles regarding the influence of substituents on the furan ring and the nature of the nucleophile are broadly applicable to this compound.

The table below summarizes various potential nucleophilic acyl substitution reactions for a generic furan-2-carboxylate (B1237412).

Table 2: Examples of Nucleophilic Acyl Substitution Reactions for Furan-2-Carboxylates

| Starting Material | Nucleophile | Product |

|---|---|---|

| Furan-2-carboxylate | Hydroxide (e.g., NaOH) | Furan-2-carboxylate salt |

| Furan-2-carboxylate | Alkoxide (e.g., CH₃O⁻) | Different furan-2-carboxylate ester (Transesterification) |

| Furan-2-carboxylate | Ammonia (NH₃) | Furan-2-carboxamide |

These transformations are fundamental in organic synthesis, allowing for the conversion of esters into other important functional groups. For instance, the reaction of furan-2-carbonyl isothiocyanate with nitrogen nucleophiles has been shown to produce a variety of heterocyclic compounds. researchgate.net

Role As a Key Synthetic Intermediate and Building Block in Advanced Synthesis

Construction of Complex Furan-Derived Scaffolds

The furan (B31954) moiety is a core component of many natural products and complex organic molecules. Tert-butyl 5-bromofuran-2-carboxylate provides a reliable starting point for the synthesis of elaborate furan-containing structures.

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. While direct examples of the synthesis of spirocyclic compounds starting from this compound are not extensively documented, the synthesis of related spirocyclic furan derivatives has been reported. For instance, the compound tert-butyl (2S,3R,4R)-7′-bromo-4-methyl-2′,5-dioxo-4,5-dihydro-3H-spiro[furan-2,3′-indoline]-3-carboxylate features a spirocyclic system containing a furan ring. nih.gov The synthesis of such complex molecules often involves multi-step sequences where a furan precursor is elaborated and then cyclized to form the spirocyclic core. General strategies for constructing furan-containing spirocycles include manganese(III)-mediated oxidative radical cyclization and acid-promoted Friedel–Crafts cyclization. jst.go.jpnih.govnih.gov These methodologies highlight the potential for this compound to serve as a key starting material in the synthesis of novel spirocyclic architectures.

The introduction of multiple aryl groups onto a furan ring is a common strategy for creating compounds with interesting electronic and photophysical properties. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. nih.gov The bromine atom in this compound makes it an ideal substrate for such reactions.

The general protocol for a Suzuki-Miyaura coupling reaction involves the use of a palladium catalyst, a base, and an arylboronic acid or ester. By reacting this compound with various arylboronic acids, a diverse range of 5-arylfuran-2-carboxylates can be synthesized. This approach has been successfully applied to other brominated furan and benzofuran (B130515) systems to produce multi-arylated products. organic-chemistry.orgmdpi.com Furthermore, through sequential coupling reactions, it is possible to introduce different aryl groups at various positions on the furan ring, leading to the formation of unsymmetrically substituted multi-arylated furan systems. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoarenes

| Component | Example Reagents and Conditions |

| Aryl Halide | This compound |

| Boronic Acid/Ester | Phenylboronic acid, 4-Methoxyphenylboronic acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) |

| Solvent | Toluene/Ethanol (B145695)/Water, 1,4-Dioxane (B91453) |

| Temperature | 80-100 °C |

This table presents generalized conditions and specific reagents may vary based on the substrate and desired product.

Conjugated oligomers and polymers containing furan units are of interest for applications in organic electronics due to their potential as organic semiconductors. The synthesis of [2,2']bifuranyl-5,5'-dicarboxylic acid esters, which are key monomers for such materials, can be achieved through the reductive homocoupling of 5-bromofuran-2-carboxylates. jst.go.jp This reaction is typically catalyzed by a palladium complex, with an alcohol often serving as the reductant.

By applying this methodology to this compound, it is possible to synthesize di-tert-butyl [2,2'-bifuran]-5,5'-dicarboxylate. This symmetrical bifuranyl compound can then be deprotected and polymerized to form conjugated polyfurans. The ability to create these fundamental bifuranyl building blocks underscores the importance of this compound in the design and synthesis of novel conjugated materials.

Application in Medicinal Chemistry Synthesis

The furan nucleus is a common scaffold in a variety of biologically active compounds. The versatile reactivity of this compound makes it a valuable precursor in the synthesis of potential therapeutic agents.

The conversion of the carboxylic ester function of this compound into an amide bond is a key transformation that opens the door to a wide range of bioactive molecules. Furan-2-carboxamides are known to exhibit a variety of biological activities, including antibacterial and antibiofilm properties.

The synthesis of these amides can be achieved by first deprotecting the tert-butyl ester, typically under acidic conditions, to yield 5-bromofuran-2-carboxylic acid. This acid can then be coupled with a variety of amines using standard peptide coupling reagents, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a carbodiimide (B86325) in the presence of an activating agent. The resulting 5-bromo-N-substituted-furan-2-carboxamides can then undergo further functionalization, such as Suzuki-Miyaura coupling at the bromine position, to generate a library of diverse and potentially bioactive compounds.

Table 2: Synthesis of Furan-2-Carboxamides from this compound

| Step | Description | Reagents and Conditions |

| 1 | Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) |

| 2 | Amide Coupling | Amine, Coupling Agent (e.g., CDI, EDC/HOBt) |

| 3 | Further Functionalization (Optional) | Suzuki-Miyaura coupling with an arylboronic acid |

This table outlines a general synthetic route. Specific conditions may be optimized for each step.

The furan scaffold is a component of various therapeutic agents. However, direct evidence of the integration of this compound into the synthesis of anti-norovirus agents or Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators is limited in the current literature.

In the field of anti-norovirus research, heterocyclic carboxamides have been identified as a promising class of inhibitors. nih.gov While studies have shown that certain thiophene-based carboxamides exhibit potent anti-norovirus activity, the corresponding furan-based analogs were found to be less active in the specific assays reported. jst.go.jp

Similarly, in the area of CFTR modulators, a vast number of compounds have been synthesized and evaluated. nih.gov While some of these molecules contain heterocyclic rings, there are no prominent examples that are explicitly derived from this compound. In fact, one study on the structure-activity relationship of a class of CFTR modulators noted a decrease in activity when a furan-2-yl moiety was introduced.

Despite the lack of direct examples, the versatility of this compound as a building block for creating diverse furan-containing molecules suggests its potential for future applications in drug discovery. The ability to readily synthesize a variety of substituted furan derivatives from this intermediate makes it a valuable tool for generating compound libraries for screening against a wide range of biological targets.

Contribution to Materials Science

This compound serves as a crucial and versatile building block in the synthesis of advanced functional materials. Its unique structure, featuring a reactive bromo group at the 5-position and a protected carboxylic acid group, allows for its strategic incorporation into polymeric and optoelectronic systems. The furan ring itself is a bio-based, aromatic moiety that can impart desirable properties such as rigidity and enhanced thermal characteristics, making it an attractive alternative to traditional petroleum-based components. nih.gov The compound's utility stems from its ability to undergo specific chemical transformations, such as homocoupling and cross-coupling reactions, to build larger, more complex molecular architectures tailored for high-performance applications.

Monomers for Bio-based Polymers (e.g., Poly(ethylene bifuranoate))

A significant application of this compound is its role as a key precursor in the synthesis of monomers for advanced bio-based polyesters, such as poly(ethylene bifuranoate) (PEBf). The direct monomer for this polymer is 2,2′-bifuran-5,5′-dicarboxylic acid (BFDCA) or its ester derivatives. researchgate.netacs.org Research has demonstrated an effective pathway to synthesize these essential bifuran monomers through the palladium-catalyzed reductive homocoupling of 5-bromofuran-2-carboxylate esters. researchgate.net

In this synthetic strategy, two molecules of a 5-bromofuran-2-carboxylate, such as the tert-butyl ester, are coupled at their bromine-substituted positions (C-5) to form a C-C bond, yielding a symmetrical [2,2']bifuranyl-5,5'-dicarboxylate structure. researchgate.net This resulting bifuran diester is the direct monomer that can then undergo polycondensation with a diol, like ethylene (B1197577) glycol, to produce the final polyester. researchgate.net

The incorporation of the rigid, highly conjugated bifuran structure, derived from this compound, imparts superior properties to the resulting polymers compared to their single-ring counterparts like Poly(ethylene furanoate) (PEF) or the petroleum-based Poly(ethylene terephthalate) (PET). acs.orgnih.gov For instance, poly(ethylene bifuranoate) (PEBf) has been shown to have a higher glass transition temperature (Tg) than both PEF and PET, indicating greater rigidity at elevated temperatures. acs.org Furthermore, the extended conjugation of the bifuran unit provides inherent UV-blocking capabilities and excellent gas barrier properties, making these materials highly desirable for advanced packaging applications. acs.orgnih.gov

Table 1: Comparison of Thermal and Barrier Properties of Furan-Based Polyesters

| Polymer | Monomer Origin | Glass Transition Temp. (Tg) | Oxygen Permeability Comparison |

| Poly(ethylene terephthalate) (PET) | Petroleum-based | ~70 °C | Baseline |

| Poly(ethylene furanoate) (PEF) | Bio-based (FDCA) | ~87 °C | ~6 times better than PET |

| Poly(butylene bifuranoate) (PBBf) | Bio-based (BFDCA) | ~96 °C | Superior to PET |

Note: Data compiled from multiple sources to illustrate the performance advantages gained from furan and bifuran structures. acs.orgnih.govmdpi.com

Precursors for Optoelectronic Materials (e.g., Light-Emitting Diodes, Field-Effect Transistors)

The furan ring is an attractive, bio-renewable component for constructing π-conjugated systems used in organic electronics. acs.org Furan-containing polymers and small molecules have been successfully integrated into devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), demonstrating promising performance. rsc.orgresearchgate.net this compound is a valuable precursor in this field, acting as a foundational building block for synthesizing these complex, electronically active materials.

The compound's utility lies in the reactivity of its carbon-bromine (C-Br) bond. This bond provides a synthetic handle for palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Kumada couplings. acs.orgresearchgate.net These reactions are fundamental to modern organic electronics synthesis, allowing chemists to precisely link different aromatic or vinyl units together to create extended π-conjugated backbones. These backbones are responsible for the essential charge-transporting and light-emitting properties of the final materials.

For example, in a typical Suzuki coupling reaction, the bromo group of this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond, effectively extending the conjugated system. researchgate.net By carefully selecting the coupling partners, chemists can tune the electronic properties, such as the bandgap and charge carrier mobility, of the resulting polymer or molecule. rsc.org The ester group on the furan ring can also influence properties like solubility and photostability in the final material. researchgate.net The use of furan-based building blocks has led to the development of organic semiconductors with high charge carrier mobilities, a critical parameter for high-performance field-effect transistors. acs.org

Table 2: Performance of Furan-Containing Organic Field-Effect Transistors (OFETs)

| Furan-Based Material Type | Coupling Method Used in Synthesis | Achieved Hole Mobility (μ) | Device Application |

| Alternating Furan-Thiophene Copolymer | Kumada Coupling | Moderate | OFET |

| Furan-Flanked Diketopyrrolopyrrole Polymer | Direct Arylation Polycondensation | Up to 0.18 cm²/Vs | OFET |

| Furan-Substituted Benzothiadiazole | Suzuki Coupling | 0.0122 cm²/Vs | OFET |

Note: This table presents examples of performance metrics for various furan-based materials to highlight their potential in electronics. The synthesis of these materials often relies on coupling reactions for which brominated furan precursors are essential. acs.org

Advanced Catalytic Systems and Methodological Developments

Palladium-Based Catalysis for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. carewellpharma.in For a substrate like tert-butyl 5-bromofuran-2-carboxylate, the carbon-bromine bond at the 5-position is a prime site for such transformations, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions facilitate the introduction of a wide variety of substituents, leading to the synthesis of complex molecular architectures. rsc.orgmdpi.com

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with an organometallic reagent (in Suzuki and Stille couplings) or interaction with an alkene or alkyne (in Heck and Sonogashira couplings), and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. rsc.org

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. acs.org this compound is an excellent candidate for Suzuki-Miyaura coupling with various aryl- and heteroarylboronic acids to produce 5-aryl- and 5-heteroarylfuran-2-carboxylates. rsc.orgmdpi.com These products are valuable intermediates in medicinal chemistry. mdpi.com The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. nih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle. scirp.org

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromofuran Derivatives

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 85 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 88 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DME | 80 | 75 |

| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | THF | 70 | 95 |

Note: This table presents representative conditions for Suzuki-Miyaura reactions of 5-bromofuran derivatives and is intended for illustrative purposes. Actual results with this compound may vary.

Sonogashira Coupling: The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, leading to the formation of substituted alkynes. researchgate.netnih.govaudreyli.com The reaction of this compound with various terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, would yield 5-alkynylfuran-2-carboxylates. mdpi.commdpi.com These products are useful in the synthesis of natural products and organic materials. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. masterorganicchemistry.com

Interactive Data Table: Representative Conditions for Sonogashira Coupling of Aryl Bromides

Note: This table presents representative conditions for Sonogashira reactions of aryl bromides and is intended for illustrative purposes. Actual results with this compound may vary.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov The reaction of this compound with various alkenes would lead to the formation of 5-vinylfuran-2-carboxylates. The regioselectivity of the Heck reaction can be influenced by the nature of the alkene and the reaction conditions. rsc.orgacs.org

Interactive Data Table: Representative Conditions for Heck Reaction of Aryl Bromides

| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene (B11656) | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 89 |

| 2 | n-Butyl acrylate | PdCl₂ (2) | - | NaOAc | NMP | 120 | 82 |

| 3 | 1-Octene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Acetonitrile (B52724) | 80 | 76 |

| 4 | Cyclohexene | Herrmann's palladacycle (0.5) | - | DBU | Toluene | 110 | 65 |

Note: This table presents representative conditions for Heck reactions of aryl bromides and is intended for illustrative purposes. Actual results with this compound may vary.

Green Chemistry Principles in Synthesis and Transformation

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. researchgate.net For the synthesis and transformations of this compound, these principles can be applied in several ways.

Green Solvents: The use of environmentally benign solvents is a key aspect of green chemistry. Traditional solvents for cross-coupling reactions, such as DMF and dioxane, are often toxic and difficult to dispose of. organic-chemistry.org Research has focused on the use of greener alternatives like water, glycerol, and bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). hes-so.chnih.govarkat-usa.org For instance, Suzuki-Miyaura reactions have been successfully carried out in aqueous media, often with the aid of a phase-transfer catalyst. rsc.orgacs.org Glycerol has emerged as a promising green solvent due to its low toxicity, high boiling point, and ability to dissolve a wide range of reactants. hes-so.ch

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to significantly reduce reaction times, increase yields, and often lead to cleaner reactions with fewer byproducts. researchgate.netnih.govmdpi.comacs.orgrsc.org The application of microwave heating to palladium-catalyzed cross-coupling reactions of this compound can offer a more energy-efficient and rapid route to the desired products compared to conventional heating methods. mdpi.commdpi.comnih.gov

Stereoselective and Regioselective Methodologies

Regioselectivity: In molecules with multiple potential reaction sites, such as di- or polyhalogenated furans, regioselectivity is a critical consideration. rsc.orgnih.govnih.gov For a hypothetical di- or tri-brominated furan-2-carboxylate (B1237412), the position of the cross-coupling reaction can be controlled by several factors. The intrinsic electronic properties of the furan (B31954) ring often lead to preferential reactivity at the C5 position over the C3 or C4 positions in electrophilic substitutions and some cross-coupling reactions. nih.gov The choice of catalyst and ligands can also play a crucial role in directing the reaction to a specific position. rsc.orgtechnologynetworks.com For instance, in the Suzuki-Miyaura coupling of some dihalopyridines, the regioselectivity can be switched by changing the palladium catalyst and ligands. masterorganicchemistry.com

Stereoselectivity: While the furan ring itself is achiral, the introduction of substituents via cross-coupling can create chiral centers or axial chirality, especially in the synthesis of complex molecules. mdpi.comresearchgate.net Stereoselective synthesis aims to produce a single stereoisomer of a chiral product. In the context of reactions involving this compound, if a coupled substituent or a subsequent transformation creates a chiral center, stereoselective methods would be employed to control the stereochemical outcome. This can be achieved through the use of chiral catalysts, auxiliaries, or reagents. For example, asymmetric Heck reactions can be used to create chiral products with high enantiomeric excess.

Mechanistic Elucidation and Theoretical Investigations

Detailed Mechanistic Pathways of Ester Hydrolysis and Deprotection

The transformation of tert-butyl 5-bromofuran-2-carboxylate into its corresponding carboxylic acid is a critical step in many synthetic sequences. This process, involving the cleavage of the tert-butyl ester, can be achieved through hydrolysis and deprotection, typically under acidic conditions.

The deprotection of tert-butyl esters under acidic conditions is a well-established procedure in organic synthesis. acsgcipr.org The mechanism for the acid-catalyzed deprotection of this compound proceeds through a series of defined steps. The reaction is initiated by the protonation of the carbonyl oxygen of the ester group. acsgcipr.orgstackexchange.com This initial step enhances the electrophilicity of the carbonyl carbon.

Following protonation, the molecule undergoes a unimolecular cleavage to form a stable tertiary carbocation, the tert-butyl cation, and the corresponding carboxylic acid, 5-bromo-2-furancarboxylic acid. acsgcipr.orgcommonorganicchemistry.com The stability of the tert-butyl carbocation is a key driving force for this reaction pathway. The final step involves the fate of the tert-butyl cation. It typically deprotonates in the presence of a weak base (like the solvent or the counter-ion of the acid) to form isobutylene (B52900), a gaseous byproduct. stackexchange.comcommonorganicchemistry.com This sequence regenerates the acidic catalyst, allowing the reaction to proceed with only a catalytic amount of acid in principle. stackexchange.com

Alternatively, Lewis acids can be employed for the deprotection. For instance, zinc bromide (ZnBr₂) can mediate the cleavage of tert-butyl esters. researchgate.net The proposed mechanism involves the coordination of the Lewis acid to both oxygen atoms of the ester group. This coordination polarizes the ester and facilitates the departure of the tert-butyl group. researchgate.net This method can offer greater chemoselectivity, allowing for the deprotection of a tert-butyl ester in the presence of other acid-sensitive functional groups. researchgate.net

Table 1: Key Steps in Acid-Catalyzed Deprotection of this compound

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Protonation | The carbonyl oxygen of the ester is protonated by an acid catalyst. | Protonated ester |

| 2. Carbocation Formation | The C-O bond of the ester cleaves, releasing a stable tert-butyl carbocation. | 5-bromo-2-furancarboxylic acid and tert-butyl cation |

| 3. Deprotonation | The tert-butyl cation loses a proton to form a neutral alkene. | Isobutylene |

| 4. Catalyst Regeneration | The proton is returned to the system, allowing the catalytic cycle to continue. | Regenerated acid catalyst |

Catalytic Mechanisms in Metal-Mediated Cross-Coupling

The carbon-bromine bond at the C5 position of the furan (B31954) ring in this compound serves as a handle for various metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example. researchgate.net

The generally accepted catalytic cycle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, applicable to this compound, involves several key steps: nih.govmdpi.com

Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and results in the formation of a square planar palladium(II) intermediate. nih.gov

Transmetalation : The next step is transmetalation, where an organoboron reagent, such as an arylboronic acid, transfers its organic group to the palladium(II) complex. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species. The bromide ligand on the palladium is replaced by the aryl group from the organoboron compound. nih.govresearchgate.net

Reductive Elimination : The final step is reductive elimination, where the two organic ligands on the palladium(II) complex—the furan ring and the newly transferred aryl group—are coupled together, forming a new C-C bond and regenerating the palladium(0) catalyst. nih.gov The newly formed biaryl compound is released, and the catalyst can enter another cycle.

The efficiency and success of the Suzuki-Miyaura coupling are influenced by factors such as the choice of palladium catalyst, ligands, base, and solvent. researchgate.netmdpi.com Microwave irradiation has been shown to accelerate these reactions significantly. researchgate.netresearchgate.net

Table 2: General Catalytic Cycle for Suzuki-Miyaura Coupling

| Step | Reactants | Catalyst State | Product of Step |

|---|---|---|---|

| Oxidative Addition | This compound | Pd(0) | Aryl-Pd(II)-Bromide complex |

| Transmetalation | Aryl-Pd(II)-Bromide complex, Arylboronic acid (activated by base) | Pd(II) | Diaryl-Pd(II) complex |

| Reductive Elimination | Diaryl-Pd(II) complex | Pd(II) | Coupled product, Pd(0) catalyst |

Computational Studies on Furan Ring Reactivity

Computational chemistry, particularly using Density Functional Theory (DFT), provides valuable insights into the electronic structure and reactivity of the furan ring in molecules like this compound. researchgate.net The substituents on the furan ring—the bromine atom at C5 and the tert-butoxycarbonyl group at C2—significantly modulate its reactivity.

Theoretical investigations into the oxidation of furans indicate that the reaction often proceeds via electrophilic attack, for example by a hydroxyl radical, leading to the formation of intermediates that can undergo ring-opening. acs.org The substitution pattern on the furan ring dictates the stability and fate of these intermediates. nih.gov For instance, the presence of electron-withdrawing groups can influence the preferred site of attack and the subsequent reaction pathways.

Furthermore, computational tools like Nuclear Independent Chemical Shifts (NICS) can be used to quantify the aromaticity of the furan ring. nih.gov The presence of electron-withdrawing substituents is expected to decrease the diatropic ring current, indicating a reduction in aromatic character compared to furan itself. This altered aromaticity can influence the molecule's participation in reactions such as cycloadditions. researchgate.net In essence, computational studies help to rationalize and predict the chemical behavior of this compound by providing a detailed picture of its electronic landscape.

Table 3: Predicted Effects of Substituents on Furan Ring Reactivity

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

|---|---|---|---|

| Bromo | C5 | Inductive: -I, Resonance: +R (weak) | Deactivates the ring towards electrophilic attack; directs incoming electrophiles. |

Exploration of Derivatives and Structure Activity Relationships Sar

Structural Modifications of the Ester Group (e.g., Methyl, Propyl, Cyanomethyl, Amide Analogues)

The tert-butyl ester of 5-bromofuran-2-carboxylate serves as a versatile starting point for creating a variety of analogues. The ester group is a key modifiable position, allowing for the synthesis of different alkyl esters and other functional groups like amides. These modifications can significantly impact the compound's steric and electronic properties, thereby influencing its reactivity and biological activity.

The conversion of the tert-butyl ester to other esters (e.g., methyl, ethyl, propyl) or to the parent carboxylic acid is a common strategy. The parent 2-furoic acid, for instance, is a well-known building block in organic synthesis. researchgate.netbldpharm.com The tert-butyl group can be cleaved under specific conditions, and the resulting carboxylic acid can then be re-esterified with different alcohols or converted into amides. For example, the reaction of a carboxylic acid with an amine in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding amide. orientjchem.org

Research on related furan (B31954) carboxylates has demonstrated the synthesis and evaluation of various ester and amide derivatives. orientjchem.orgresearchgate.net In one study, methyl-5-(hydroxymethyl)-2-furan carboxylate was used as a core structure to generate a series of amine and amide derivatives. orientjchem.org The biological evaluation of these compounds revealed that the nature of the group attached to the furan core significantly influences their cytotoxic and antibacterial activities. orientjchem.orgresearchgate.net For instance, an amine derivative was found to be more potent than its corresponding amide analogue, suggesting that the electronic and hydrogen-bonding properties of this position are critical for biological interactions. orientjchem.org

The general reactivity of tert-butyl esters allows for their transformation into a range of functional groups. Acid chlorides can be generated in situ from tert-butyl esters and subsequently reacted with various alcohols and amines to produce a library of ester and amide derivatives under mild conditions. organic-chemistry.org

Table 1: Examples of Ester and Amide Modifications on a Furan-2-Carboxylate (B1237412) Scaffold

| Core Structure | Derivative Type | Specific Example | Synthetic Precursor | Key Reagents | Reference |

|---|---|---|---|---|---|

| Furan-2-carboxylate | Methyl Ester | Methyl 5-bromofuran-2-carboxylate | 5-Bromofuran-2-carboxylic acid | Methanol, Acid catalyst | nih.gov |

| Furan-2-carboxylate | Amide | N-(tryptaminyl)-5-(hydroxymethyl)furan-2-carboxamide | 5-(Hydroxymethyl)furan-2-carboxylic acid | Tryptamine, DCC, DMAP | orientjchem.orgresearchgate.net |

| Furan-2-carboxylate | General Ester | Various Alkyl Esters | tert-Butyl Ester | α,α-dichlorodiphenylmethane, SnCl₂, Alcohol | organic-chemistry.org |

| Furan-2-carboxylate | General Amide | Various N-Substituted Amides | tert-Butyl Ester | α,α-dichlorodiphenylmethane, SnCl₂, Amine | organic-chemistry.org |

Furan Ring Substitution Pattern Variations (e.g., at C-2, C-3, C-4, C-5)

Slight alterations in the substitution pattern on the furan nucleus can lead to significant differences in biological activities. researchgate.net Photochemical synthesis methods have been successfully employed to introduce aryl groups at the C-3 and C-5 positions of bromofuran derivatives. researchgate.net For example, irradiation of 5-bromofuran-2-carbaldehyde in an aromatic solvent can yield the corresponding 5-aryl-2-furaldehyde. researchgate.net This demonstrates a viable pathway for modifying the C-5 position of tert-butyl 5-bromofuran-2-carboxylate.

Furthermore, studies on furan derivatives have shown that substitutions at various positions are critical for their biological function. In the development of ST2 inhibitors, for instance, substitutions at the C-5 position of the furan ring with different nitro- and aminophenyl groups were systematically explored to establish a structure-activity relationship. nih.gov

The synthesis of furan-2-carboxylic acids with halogen substituents at various positions has been described, providing access to a range of precursors for SAR studies. researchgate.net For instance, the reaction of methyl furan-2-carboxylate with bromine in the presence of aluminum chloride can lead to 4,5-dibromination, showcasing methods to introduce substituents at the C-4 position. researchgate.net

Table 2: Furan Ring Substitution Examples and Their Synthetic Utility

| Starting Material | Position(s) Modified | Reaction Type | Product Type | Significance | Reference |

|---|---|---|---|---|---|

| 5-Bromofuran-2-carbaldehyde | C-5 | Photochemical Arylation | 5-Aryl-2-furaldehyde | Introduces aryl diversity at C-5 | researchgate.net |

| 4,5-Dibromofuran-2-carbaldehyde | C-5 | Photochemical Arylation | 5-Aryl-4-bromo-2-furaldehyde | Selective functionalization of a poly-halogenated furan | researchgate.net |

| Methyl furan-2-carboxylate | C-4, C-5 | Electrophilic Bromination | Methyl 4,5-dibromofuran-2-carboxylate | Access to C-4 substituted derivatives | researchgate.net |

| 5-Aryl-furan derivatives | C-2 | Condensation Reactions | Acrylates, etc. | Elaboration of C-2 side chain for biological testing | researchgate.net |

Systematic Investigation of Structural Features Influencing Reactivity and Synthetic Outcome

A systematic investigation into how specific structural features of this compound and its derivatives influence their chemical reactivity is essential for predictable and efficient synthesis. The interplay between the ester group, the bromine atom, and the furan ring's aromaticity dictates the molecule's behavior in various chemical transformations.

The furan ring system is known to be susceptible to both electrophilic substitution and cleavage under certain conditions. The nature and position of substituents significantly modulate this reactivity. For instance, the electron-withdrawing carboxylate group at C-2 deactivates the ring towards electrophilic attack, while the bromine at C-5 further influences the regioselectivity of reactions.

The bromine atom at the C-5 position is a key functional group for synthetic diversification, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings). These reactions allow for the introduction of a wide array of carbon-based substituents, including alkyl, aryl, and heteroaryl groups, thereby creating extensive libraries of derivatives for SAR studies. The efficiency and outcome of these coupling reactions are influenced by the steric hindrance of the tert-butyl ester group and the electronic nature of the furan ring.

The ester group itself also governs reactivity. The tert-butyl group can be removed under acidic conditions, which might be incompatible with other acid-sensitive functionalities in the molecule. organic-chemistry.org Alternatively, conversion to other esters or amides, as discussed previously, not only changes the biological properties but also alters the molecule's solubility and reactivity in subsequent synthetic steps. orientjchem.orgorganic-chemistry.org For example, the synthesis of benzofuran (B130515) derivatives has shown that the choice of ester group (e.g., methyl vs. butyl) can be modulated while still achieving high yields in cyclization reactions, indicating a degree of tolerance for steric bulk at this position. mdpi.com

Q & A

Basic Questions

Q. What are the established synthetic routes for tert-butyl 5-bromofuran-2-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via coupling reactions. For example, methyl 5-bromofuran-2-carboxylate (a precursor) reacts with tert-butyl carbamate derivatives under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane. Continuous flow reactors may enhance efficiency and yield by improving mixing and heat transfer .

- Optimization : Key parameters include temperature (0–25°C), solvent polarity, and stoichiometric ratios. Monitoring via thin-layer chromatography (TLC) ensures reaction completion, while column chromatography purifies the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the tert-butyl group (e.g., δ ~1.4 ppm for nine equivalent protons) and bromofuran substitution patterns. Dynamic low-temperature NMR can resolve conformational ambiguities in cyclic structures .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~277.1 g/mol) and isotopic patterns from bromine (1:1 Br/Br split) .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculations model transition states and electronic properties (e.g., Fukui indices) to predict regioselectivity in Suzuki-Miyaura couplings. Explicit solvent models improve accuracy by accounting for solvation effects .

- Molecular Docking : Predicts interactions with catalytic systems (e.g., palladium catalysts) to optimize ligand design for targeted bond formation .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Case Study : Discrepancies in molecular weight (e.g., 332.15 vs. 338.15 g/mol in similar compounds) require cross-validation via complementary techniques (e.g., elemental analysis, X-ray crystallography) .

- Dynamic NMR Analysis : Detects conformational equilibria (e.g., axial vs. equatorial tert-butyl groups) that may skew integration ratios in H NMR .

Q. How do steric effects from the tert-butyl group influence the compound’s biological activity?

- Structure-Activity Relationship (SAR) : The bulky tert-butyl group enhances metabolic stability by shielding the ester moiety from hydrolytic enzymes. However, it may reduce binding affinity to flat enzymatic pockets. Comparative studies with methyl or ethyl analogs quantify these effects .

- Pharmacokinetic Studies : LogP measurements and cell permeability assays (e.g., Caco-2 monolayers) evaluate how tert-butyl substitution impacts absorption and distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.